4-Chloro-2-(pent-3-en-2-yl)phenol
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Overview
Description
4-Chloro-2-(pent-3-en-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a chlorine atom and a pent-3-en-2-yl group attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pent-3-en-2-yl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 4-chlorophenol is reacted with a pent-3-en-2-yl halide under basic conditions to introduce the pent-3-en-2-yl group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pent-3-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pent-3-en-2-yl group.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenols and modified alkyl groups.
Substitution: Phenols with different substituents replacing the chlorine atom.
Scientific Research Applications
4-Chloro-2-(pent-3-en-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its antimicrobial and antifungal properties, making it a candidate for pharmaceutical development.
Industry: Utilized in the manufacture of disinfectants, preservatives, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pent-3-en-2-yl)phenol involves its interaction with cellular components. As a phenolic compound, it can disrupt cell membranes, leading to leakage of cellular contents and inhibition of essential cellular processes. This disruption is primarily due to its ability to interfere with membrane permeability and ion transport .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties and used in similar applications.
4-Chlorophenol: Another phenolic compound with antimicrobial activity.
4-Chloro-2-methylphenol: Shares structural similarities and is used in industrial applications.
Uniqueness
4-Chloro-2-(pent-3-en-2-yl)phenol is unique due to the presence of the pent-3-en-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chlorophenols and contributes to its specific applications in various fields.
Properties
CAS No. |
59836-32-7 |
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Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-chloro-2-pent-3-en-2-ylphenol |
InChI |
InChI=1S/C11H13ClO/c1-3-4-8(2)10-7-9(12)5-6-11(10)13/h3-8,13H,1-2H3 |
InChI Key |
IZCFECOXQFAVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)C1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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